molecular formula C14H18N2O3S2 B2830008 1-(2-(2-Hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-3-(thiophen-2-ylmethyl)urea CAS No. 2034565-73-4

1-(2-(2-Hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-3-(thiophen-2-ylmethyl)urea

Cat. No.: B2830008
CAS No.: 2034565-73-4
M. Wt: 326.43
InChI Key: RLSFTNHJCZKETG-UHFFFAOYSA-N
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Description

1-(2-(2-Hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-3-(thiophen-2-ylmethyl)urea is a synthetic organic compound with the molecular formula C18H24N2O3S and a molecular weight of 348.46 g/mol . This molecule is characterized as a urea derivative incorporating two thiophene heterocycles and a hydroxyethoxy side chain. The presence of both urea and thiophene functionalities is of significant interest in medicinal chemistry and chemical biology. Statistically, nitrogen-containing heterocycles are found in over 85% of all biologically active compounds, underscoring their vital role in modern drug design . Thiophene rings are common pharmacophores, and urea derivatives are known to participate in extensive hydrogen-bonding networks, which can be critical for binding to biological targets. Compounds with this specific combination of features are often explored for their potential biological activities. Urea-based molecules are frequently investigated as enzyme inhibitors or receptor modulators in various drug discovery programs . Furthermore, N-heterocyclic compounds similar to this one are actively studied for a broad spectrum of pharmacological properties, including potential antiviral and anticancer activities . The structural features of this compound make it a valuable chemical tool for researchers working in hit-to-lead optimization, structure-activity relationship (SAR) studies, and the synthesis of novel bioactive molecules. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

1-[2-(2-hydroxyethoxy)-2-thiophen-2-ylethyl]-3-(thiophen-2-ylmethyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3S2/c17-5-6-19-12(13-4-2-8-21-13)10-16-14(18)15-9-11-3-1-7-20-11/h1-4,7-8,12,17H,5-6,9-10H2,(H2,15,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLSFTNHJCZKETG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CNC(=O)NCC(C2=CC=CS2)OCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(2-Hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-3-(thiophen-2-ylmethyl)urea typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available thiophene derivatives and ethylene glycol.

    Formation of Intermediate: The first step involves the reaction of thiophene-2-carbaldehyde with ethylene glycol in the presence of an acid catalyst to form 2-(2-hydroxyethoxy)thiophene.

    Alkylation: The intermediate is then alkylated with 2-bromoethylamine to form 2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethylamine.

    Urea Formation: Finally, the amine is reacted with thiophen-2-ylmethyl isocyanate under mild conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(2-(2-Hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-3-(thiophen-2-ylmethyl)urea can undergo various chemical reactions, including:

    Oxidation: The thiophene rings can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The urea functionality can be reduced to amines using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like tosyl chloride followed by nucleophilic substitution.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Tosyl chloride, sodium hydride, alkyl halides.

Major Products

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-(2-Hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-3-(thiophen-2-ylmethyl)urea has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of advanced materials, such as polymers and electronic devices, due to the presence of thiophene rings which are known for their conductive properties.

Mechanism of Action

The mechanism of action of 1-(2-(2-Hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-3-(thiophen-2-ylmethyl)urea involves its interaction with specific molecular targets. The thiophene rings can engage in π-π stacking interactions with aromatic residues in proteins, while the urea functionality can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Core Urea Backbone Derivatives

  • 1-(2-Hydroxy-2-phenylethyl)-3-(4-methoxyphenyl)urea (): Replaces thiophene with phenyl and 4-methoxyphenyl groups. The absence of thiophene reduces sulfur-mediated interactions, while the methoxy group enhances electron-donating capacity compared to hydroxyethoxy .
  • Tetrahydrobenzo[b]thiophene-based ureas (): Feature fused bicyclic thiophene systems (e.g., 4,5,6,7-tetrahydrobenzo[b]thiophene), increasing rigidity and steric bulk. Substituents like cyano (-CN) or benzoyl groups introduce polar or planar motifs absent in the target compound .

Thiophene-Modified Analogs

  • Thieno[2,3-b]thiophene derivatives (): Include fused thiophene systems (e.g., thieno[2,3-b]thiophene-2-carboxylate), which exhibit extended conjugation and altered electronic profiles compared to isolated thiophene rings in the target compound .

Electronic and Solubility Profiles

  • Solubility : The hydroxyethoxy group improves aqueous solubility relative to methoxy () or benzoyl () substituents. However, the dual thiophene rings may reduce solubility compared to partially saturated systems (e.g., tetrahydrobenzo[b]thiophene in ) .

Data Table: Comparative Analysis of Urea Derivatives

Compound Name Aromatic Substituents Key Functional Groups Molecular Weight (g/mol) Solubility (Inference)
Target Compound Thiophen-2-yl (×2) Hydroxyethoxy ~350 Moderate (polar groups)
1-(2-Hydroxy-2-phenylethyl)-3-(4-methoxyphenyl)urea Phenyl, 4-methoxyphenyl Methoxy ~300 Low (hydrophobic rings)
Tetrahydrobenzo[b]thiophene-ureas Tetrahydrobenzo[b]thiophene Cyano, benzoyl ~400 Variable (depends on substituent)
Thieno[2,3-b]thiophene-2-carboxylate Fused thiophene Ester ~200 Low (planar structure)

Research Findings

  • Crystallographic Insights : While crystallographic data for the target compound is unavailable, methods like SHELXL () and Mercury () are standard for analyzing urea derivatives’ packing patterns and hydrogen-bonding networks .
  • Computational Modeling : Density functional theory (DFT) () predicts that thiophene rings in the target compound exhibit stronger π-π interactions than phenyl analogs, aligning with trends in electron density .

Q & A

Q. Table 1: Example Reaction Conditions

StepReagents/ConditionsYield (%)Reference
Urea FormationThiophen-2-ylmethyl isocyanate, DCM, RT, 12h65–70
Oxidation (if required)KMnO₄ in acetone, 0°C80

Basic: How should researchers characterize this compound post-synthesis?

Methodological Answer:
Use a combination of spectroscopic and chromatographic techniques:

  • NMR : ¹H/¹³C NMR to confirm the urea linkage (δ ~6.5–7.5 ppm for thiophene protons; δ ~155–160 ppm for carbonyl) .
  • IR : Detect urea C=O stretch (~1640–1680 cm⁻¹) and hydroxyethoxy O-H stretch (~3200–3400 cm⁻¹) .
  • HPLC-MS : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z ≈ 409) and purity .

Basic: What preliminary biological activities are associated with analogous urea-thiophene derivatives?

Methodological Answer:
While direct data on this compound is limited, structurally similar compounds show:

  • Anticancer Activity : IC₅₀ values of 1.7–10 μM against lung cancer cell lines via apoptosis induction .
  • Antimicrobial Effects : MIC values of 15 μg/mL against Gram-positive bacteria (e.g., S. aureus) .
  • SAR Insights : Thiophene rings enhance hydrophobic interactions with target proteins, while hydroxyethoxy groups improve solubility .

Q. Table 2: Biological Activities of Analogous Compounds

Compound FeatureActivityKey FindingReference
Thiophene + UreaAnticancerIC₅₀ = 5 μM (HeLa)
Hydroxyethyl GroupAnti-inflammatoryEC₅₀ = 10 μM (COX-2 inhibition)

Advanced: How can reaction conditions be optimized to improve synthetic yield?

Methodological Answer:

  • Catalyst Screening : Test palladium catalysts (e.g., Pd/C) for coupling steps to reduce side products .
  • Solvent Optimization : Replace dichloromethane (DCM) with THF for better solubility of intermediates .
  • Temperature Control : Lower reaction temperatures (0–5°C) during oxidation steps to minimize degradation .

Advanced: How to resolve contradictions in reported biological data for urea-thiophene derivatives?

Methodological Answer:

  • Assay Standardization : Re-evaluate IC₅₀ values using consistent cell lines (e.g., MCF-7 vs. A549) and protocols .
  • Metabolic Stability Tests : Use liver microsome assays to rule out rapid compound degradation as a cause of variability .
  • Target Validation : Perform siRNA knockdowns to confirm specificity for purported targets (e.g., kinases) .

Advanced: What computational approaches elucidate this compound’s target interactions?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to model interactions with EGFR (PDB ID: 1M17); focus on hydrogen bonds between urea and kinase active sites .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes in aqueous environments .
  • QSAR Modeling : Corrogate electronic parameters (e.g., logP, polar surface area) with bioavailability data .

Advanced: How to establish structure-activity relationships (SAR) for thiophene substituents?

Methodological Answer:

  • Analog Synthesis : Prepare derivatives with substituted thiophenes (e.g., 5-methyl, 3-bromo) .
  • Biological Profiling : Test analogs against a panel of 10 cancer cell lines to identify substituent-dependent trends .
  • Crystallography : Solve X-ray structures of compound-enzyme complexes to map binding interactions .

Q. Table 3: SAR Trends in Thiophene Derivatives

SubstituentEffect on ActivityReference
2-Thiophene↑ Hydrophobicity → ↑ potency
5-Acetyl↓ Solubility → ↓ bioavailability

Advanced: What strategies address stability and solubility challenges?

Methodological Answer:

  • Salt Formation : Prepare hydrochloride salts to enhance aqueous solubility .
  • Lyophilization : Stabilize the compound for long-term storage in PBS buffers (pH 7.4) .
  • Co-solvents : Use 10% DMSO in saline for in vivo studies to prevent precipitation .

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